molecular formula C8H8Cl2O B072762 1-(2,5-Dichlorophenyl)ethanol CAS No. 1475-12-3

1-(2,5-Dichlorophenyl)ethanol

Cat. No.: B072762
CAS No.: 1475-12-3
M. Wt: 191.05 g/mol
InChI Key: RDMKUSDLLGKMCK-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol . It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions and an ethanol group attached to the 1 position of the phenyl ring. This compound is used primarily in research and industrial applications.

Mechanism of Action

Target of Action

It’s known that this compound is used for research purposes

Mode of Action

The mode of action of 1-(2,5-Dichlorophenyl)ethanol is not well-documented. The compound’s interaction with its targets and the resulting changes are yet to be fully understood. It’s important to note that the compound’s mode of action could be influenced by its chemical structure and properties .

Biochemical Pathways

It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that it may play a role in certain biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

It’s known that the compound is used for research purposes

Result of Action

It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that it may have certain effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 2,5-dichloroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 2,5-dichloroacetophenone under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,5-Dichlorophenyl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)ethanol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ethanol group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMKUSDLLGKMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289016
Record name 2,5-Dichloro-α-methylbenzenemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID301289016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1475-12-3
Record name 2,5-Dichloro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1475-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475123
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Record name 1475-12-3
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Record name 2,5-Dichloro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
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